![molecular formula C8H15NO3 B556375 Methyl N-acetyl-L-valinate CAS No. 1492-15-5](/img/structure/B556375.png)
Methyl N-acetyl-L-valinate
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Overview
Description
“Methyl N-acetyl-L-valinate” is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as “(1E)-N-[(2S)-1-Methoxy-3-methyl-1-oxo-2-butanyl]ethanimidic acid” and “DL-Valine, N-acetyl-, methyl ester” among others .
Molecular Structure Analysis
“Methyl N-acetyl-L-valinate” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . It is defined by one stereocenter .Scientific Research Applications
- Significance : N-methylation enhances oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures .
- Findings : Ac-Val-OMe adopts a “linear” non-hydrogen-bonded structure, making it an ideal candidate for β-sheet model systems .
- Importance : This method offers excellent regioselectivity and tolerance, facilitating peptide-based drug development .
- Activity : These L-valyl esters inhibit various herpesviruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV) .
- Examples : Copper(II) L-valinate complexes have been studied, and their crystal structures determined .
Peptide Chemistry and Drug Development
Gas-Phase Structural Studies
Catalysis and Clickable Peptides
Antiviral Activity
Coordination Chemistry and Metal Complexes
Biological Activity and Atranes
Mechanism of Action
Target of Action
Methyl N-acetyl-L-valinate, also known as Ac-Val-OMe, is a derivative of the amino acid valine
Mode of Action
It is known that n-acetyl amino acids, such as ac-val-ome, can be used in the preparation and enantioselective hydrogenation of β-disubstituted α-acetamidoacrylates .
Biochemical Pathways
Valine, the parent amino acid of Ac-Val-OMe, is a branched-chain amino acid (BCAA). The metabolism of BCAAs involves several steps, including transamination and oxidative decarboxylation . In the catabolic pathway of BCAAs, branched-chain aminotransferase catalyzes the first reaction, converting BCAAs into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates follow separate catabolic pathways .
Pharmacokinetics
The pharmacokinetics of other n-acetyl amino acids have been investigated . For instance, N-acetylcysteine (NAC) is rapidly absorbed in the gastrointestinal tract, reaching peak plasma concentration approximately 1-2 hours after oral administration . The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life of NAC is approximately 15-18 hours .
Result of Action
It is known that n-acetyl amino acids can be used in the synthesis of various compounds .
properties
IUPAC Name |
methyl (2S)-2-acetamido-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHNPFJMSOGXIT-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348548 |
Source
|
Record name | Methyl N-acetyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-acetyl-L-valinate | |
CAS RN |
1492-15-5 |
Source
|
Record name | Methyl N-acetyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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